molecular formula C22H19N3O5S2 B2803767 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1206991-37-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Katalognummer B2803767
CAS-Nummer: 1206991-37-8
Molekulargewicht: 469.53
InChI-Schlüssel: SPLXJRGXZSSESS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide” is a complex organic compound. It contains several functional groups including a benzodioxin ring, a thiophene ring, a sulfonamide group, and an oxadiazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving amines, sulfonyl chlorides, and halides . The structures of synthesized derivatives are usually confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and dependent on the specific conditions and reagents used. Similar compounds have been studied for their potential as therapeutic agents for diseases like Alzheimer’s .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antibacterial Potential

The compound, due to its structural features, has been explored for its potential in inhibiting enzymes and fighting bacterial infections. Sulfonamides, a group to which this compound belongs, have been synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE), showing significant potential. For instance, a study presented the synthesis and enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties, revealing substantial activity against yeast α-glucosidase and a weaker inhibition against AChE (Abbasi et al., 2019). Moreover, these compounds have demonstrated promising antibacterial properties, suggesting their applicability as therapeutic agents for inflammatory ailments and potentially other diseases related to bacterial infections (Abbasi et al., 2017).

Synthesis and Structural Analysis

The synthesis of such compounds involves complex chemical reactions, yielding derivatives with potential biological activities. Research focusing on the synthesis and characterization of these compounds has provided insights into their structural attributes, which are critical for understanding their biological mechanisms. For example, the synthesis process of sulfonamides incorporating the benzodioxane ring has been detailed, highlighting the steps necessary to achieve the final compounds and their subsequent analysis using spectral techniques (Gangapuram & Redda, 2009).

Biological and Antibacterial Activities

The compound's derivatives have been investigated for their antibacterial activities, showing effectiveness against various Gram-positive and Gram-negative bacterial strains. This underscores the potential of these compounds in developing new antibacterial agents, contributing to the fight against drug-resistant bacteria. Research has demonstrated the antibacterial potential of sulfonamides bearing the benzodioxane moiety, underscoring their therapeutic capabilities against bacterial infections (Abbasi et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections in humans and are a significant concern in healthcare.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide range of infections and are often resistant to antibiotics.

Biochemical Pathways

It is known that the compound exhibitsmoderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various physiological processes, including inflammation and neurotransmission.

Pharmacokinetics

Similar sulfonamide-based compounds are known for theirlow cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .

Result of Action

The compound’s action results in the inhibition of bacterial biofilm growth . Specifically, it was found to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-14-4-3-5-15(12-14)21-23-22(30-24-21)20-19(8-11-31-20)32(26,27)25(2)16-6-7-17-18(13-16)29-10-9-28-17/h3-8,11-13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLXJRGXZSSESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.